molecular formula C8H12N4O2S2 B194841 Famotidine propionic acid CAS No. 107880-74-0

Famotidine propionic acid

货号: B194841
CAS 编号: 107880-74-0
分子量: 260.3 g/mol
InChI 键: JEGZXDCDUSGFSB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Famotidine propionic acid is a derivative of famotidine, a well-known histamine H2 receptor antagonist. Famotidine is primarily used to reduce stomach acid production and treat conditions such as peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome . This compound retains the core structure of famotidine but incorporates a propionic acid moiety, potentially altering its pharmacokinetic and pharmacodynamic properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of famotidine propionic acid typically involves the introduction of a propionic acid group to the famotidine molecule. This can be achieved through various organic synthesis techniques, including:

    Nucleophilic substitution: Famotidine can undergo nucleophilic substitution reactions where a propionic acid derivative acts as the nucleophile.

    Amidation reactions:

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch reactors: For controlled reaction conditions and scalability.

    Continuous flow reactors: For efficient and consistent production.

化学反应分析

Types of Reactions: Famotidine propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Various catalysts can be used to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could result in reduced forms of the compound.

科学研究应用

Gastrointestinal Disorders

Famotidine propionic acid is primarily utilized in the treatment of various gastrointestinal conditions, including:

  • Gastroesophageal Reflux Disease (GERD) : Famotidine is effective in managing symptoms associated with GERD by inhibiting gastric acid secretion, thereby reducing esophageal irritation .
  • Peptic Ulcers : It is prescribed for both gastric and duodenal ulcers, promoting healing by decreasing stomach acidity .
  • Zollinger-Ellison Syndrome : This condition involves excessive gastric acid production due to tumors; famotidine helps manage this hypersecretion effectively .

Prodrug Development

Recent research has focused on enhancing the solubility and bioavailability of famotidine through prodrug strategies. For instance, the synthesis of amino acid prodrugs of famotidine has been explored to overcome solubility limitations. These prodrugs can improve therapeutic efficacy by facilitating better absorption in the gastrointestinal tract .

Combination Therapies

Famotidine is often used in combination with other medications to enhance treatment outcomes. For example, it is included in regimens for eradicating Helicobacter pylori, a bacterium linked to peptic ulcers, although it may be less effective than other proton pump inhibitors like omeprazole .

Pharmacokinetics

  • Absorption : Famotidine is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-3 hours.
  • Duration of Action : The effects can last up to 10-12 hours, making it suitable for once or twice daily dosing depending on the condition being treated .
  • Bioavailability : The bioavailability of famotidine can be influenced by food intake, but it generally remains high across various formulations .

Case Study 1: Efficacy in GERD Management

A clinical study involving patients with GERD demonstrated that treatment with famotidine resulted in significant symptom relief compared to placebo. Patients reported reduced heartburn frequency and severity after four weeks of therapy, supporting its use as a first-line treatment option for GERD .

Case Study 2: Prodrug Formulation Benefits

Research investigating the amino acid prodrugs of famotidine indicated enhanced solubility and absorption profiles compared to standard famotidine formulations. In vitro studies showed that these prodrugs could increase bioavailability by up to 50%, suggesting a promising avenue for improving therapeutic outcomes in patients with poor drug solubility issues .

Case Study 3: Long-term Use Safety

Longitudinal studies assessing the long-term use of famotidine have shown that it is generally well-tolerated with minimal adverse effects. However, monitoring liver function is recommended due to rare instances of hepatotoxicity associated with chronic use .

作用机制

The mechanism of action of famotidine propionic acid is likely similar to that of famotidine, which involves:

    Histamine H2 receptor antagonism: By blocking histamine H2 receptors, the compound reduces gastric acid secretion.

    Molecular targets: The primary target is the histamine H2 receptor on gastric parietal cells.

    Pathways involved: Inhibition of the histamine-induced signaling pathway that leads to acid secretion.

相似化合物的比较

Famotidine propionic acid can be compared with other histamine H2 receptor antagonists, such as:

    Cimetidine: Another H2 receptor antagonist with a different chemical structure but similar pharmacological effects.

    Ranitidine: Known for its use in treating similar conditions but with different potency and side effect profiles.

    Nizatidine: Another H2 receptor antagonist with a unique structure and pharmacokinetic properties.

Uniqueness: this compound’s uniqueness lies in its modified structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other H2 receptor antagonists. This could potentially result in improved efficacy, reduced side effects, or other therapeutic advantages.

生物活性

Famotidine propionic acid is a derivative of famotidine, which is classified as a histamine H2-receptor antagonist. This compound is primarily utilized in the treatment of gastrointestinal disorders characterized by excessive gastric acid secretion. The following sections will explore the biological activity, pharmacokinetics, clinical applications, and relevant case studies associated with this compound.

This compound functions as a competitive inhibitor of histamine H2 receptors located on the basolateral membrane of gastric parietal cells. By blocking these receptors, famotidine reduces both the volume and acidity of gastric secretions. This action inhibits gastric acid secretion triggered by various stimuli, including food intake and other secretagogues like caffeine and pentagastrin .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety:

  • Absorption : Oral bioavailability ranges from 40% to 45%. The onset of action occurs within 1 hour, reaching peak effects in 1 to 3 hours after administration .
  • Distribution : The drug exhibits a plasma protein binding rate of approximately 15% to 20%, with a volume of distribution between 1.0 and 1.3 L/kg .
  • Metabolism : Famotidine undergoes minimal first-pass metabolism, primarily through the cytochrome P450 system (CYP1A2) .
  • Elimination : The elimination half-life ranges from 2.5 to 3.5 hours, with about 65% to 70% excreted unchanged in urine. In patients with severe renal insufficiency, this half-life can extend beyond 20 hours, necessitating dosage adjustments .
Pharmacokinetic ParameterValue
Bioavailability40%-45%
Peak Effect Time1-3 hours
Plasma Protein Binding15%-20%
Volume of Distribution1.0 - 1.3 L/kg
Elimination Half-Life2.5 - 3.5 hours

Clinical Applications

This compound is indicated for several gastrointestinal conditions:

  • Gastroesophageal Reflux Disease (GERD) : Reduces symptoms associated with acid reflux.
  • Peptic Ulcers : Effective in the treatment and prevention of gastric and duodenal ulcers.
  • Pathological Hypersecretion : Used in conditions like Zollinger-Ellison syndrome.
  • Off-label Uses : Famotidine has been utilized off-label for treating refractory urticaria and preventing stress ulcers in critically ill patients .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound:

  • Efficacy in GERD Treatment : A study demonstrated that famotidine significantly reduced nocturnal gastric acid secretion by up to 94% when administered at doses of 40 mg . This reduction correlates with improved patient-reported outcomes in GERD management.
  • Pharmacokinetic Variability in Renal Insufficiency : Research indicated that patients with chronic renal insufficiency experience altered pharmacokinetics for famotidine, necessitating careful monitoring and potential dose adjustments to prevent accumulation and adverse effects .
  • Long-term Safety Profile : A review of long-term famotidine use in various populations showed a favorable safety profile, with common side effects including headache and dizziness being manageable without significant discontinuation rates .

属性

IUPAC Name

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S2/c9-7(10)12-8-11-5(4-16-8)3-15-2-1-6(13)14/h4H,1-3H2,(H,13,14)(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGZXDCDUSGFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148312
Record name Famotidine propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107880-74-0
Record name Famotidine propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107880740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Famotidine propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAMOTIDINE PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L58HV8ZAU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Famotidine propionic acid
Reactant of Route 2
Famotidine propionic acid
Reactant of Route 3
Famotidine propionic acid
Reactant of Route 4
Reactant of Route 4
Famotidine propionic acid
Reactant of Route 5
Famotidine propionic acid
Reactant of Route 6
Reactant of Route 6
Famotidine propionic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。